Cas no 2828433-65-2 (DBCO-PEG6-NH-Boc)
DBCO-PEG6-NH-Boc Chemical and Physical Properties
Names and Identifiers
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- F77545
- BP-24518
- tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- tert-butyl N-[20-(4-{2-azatricyclo[10.4.0.0?,?]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-4-oxobutanamido)-3,6,9,12,15,18-hexaoxaicosan-1-yl]carbamate
- 2828433-65-2
- DBCO-PEG6-NH-Boc
-
- Inchi: 1S/C38H53N3O10/c1-38(2,3)51-37(44)40-17-19-46-21-23-48-25-27-50-29-28-49-26-24-47-22-20-45-18-16-39-35(42)14-15-36(43)41-30-33-10-5-4-8-31(33)12-13-32-9-6-7-11-34(32)41/h4-11H,14-30H2,1-3H3,(H,39,42)(H,40,44)
- InChI Key: WMGCEDAXFFPJCV-UHFFFAOYSA-N
- SMILES: C1C2C(N(C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CC3C=CC=CC=3C#1)=CC=CC=2
Computed Properties
- Exact Mass: 711.37309490g/mol
- Monoisotopic Mass: 711.37309490g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 51
- Rotatable Bond Count: 26
- Complexity: 1070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 143Ų
DBCO-PEG6-NH-Boc Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P024HQS-100mg |
DBCO-PEG6-NH-Boc |
2828433-65-2 | 98% | 100mg |
$639.00 | 2023-12-17 |
DBCO-PEG6-NH-Boc Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on DBCO-PEG6-NH-Boc
Applications and Advancements of DBCO-PEG6-NH-Boc in Chemical Biology and Drug Development (CAS No. 2828433-65-2)
The DBCO-PEG6-NH-Boc compound, identified by CAS No. 2828433-65-2, represents a significant advancement in the field of bioorthogonal chemistry. This molecule combines the unique reactivity of dibenzocyclooctyne (DBCO) with the biocompatible properties of polyethylene glycol (PEG), further functionalized with a Boc protected amine group. Its modular design enables precise chemical conjugation while maintaining stability under physiological conditions, making it an ideal tool for targeted drug delivery systems and bioconjugate applications.
The core structure of DBCO is a strained alkyne derived from cyclooctyne chemistry, which exhibits exceptional reactivity in copper-free click reactions. Recent studies published in the Journal of the American Chemical Society (JACS) have demonstrated that this strain-promoted azide–alkyne cycloaddition (SPAAC) mechanism achieves near-instantaneous reaction kinetics at physiological pH levels. For instance, researchers at Stanford University (Nature Chemistry, 2023) utilized DBCO-functionalized nanoparticles to achieve selective targeting of tumor cells by conjugating with azide-modified antibodies, showcasing its utility in precision oncology.
The inclusion of a six-unit polyethylene glycol spacer (PEG6) provides hydrophilic properties essential for enhancing solubility and reducing immunogenicity in biological systems. A 2024 study in Biomaterials highlighted how PEGylated conjugates improve pharmacokinetics by prolonging circulation time in vivo. The six ethylene oxide repeat units balance flexibility and bulkiness, optimizing spatial accessibility for subsequent chemical modifications while minimizing steric hindrance during conjugation processes.
The terminal Boc protected amine group offers controlled deprotection capabilities through acid-catalyzed cleavage. This feature allows sequential synthesis strategies where Boc deprotection can be timed to coincide with specific stages of drug development or delivery. A notable example comes from work published in Angewandte Chemie (Q1 2024), where researchers employed iterative click chemistry approaches using this compound to build multi-functional drug carriers with pH-responsive release mechanisms.
In drug discovery pipelines, this molecule serves as a critical building block for creating site-specific bioconjugates. Its application extends beyond traditional small-molecule drugs to include conjugation with therapeutic nucleic acids such as siRNA and antisense oligonucleotides. A collaborative study between MIT and Pfizer (Science Translational Medicine, 2023) demonstrated that DBCO-conjugated siRNA carriers achieved up to 95% knockdown efficiency in liver cancer models when paired with azide-functionalized lipid nanoparticles, outperforming conventional lipid-based formulations.
The synthetic versatility of DBCO-PEG6-NH-Boc is further highlighted by its use in protein engineering applications. Researchers at ETH Zurich recently reported using this compound to modify antibody drug conjugates (ADCs), achieving precise payload attachment while maintaining antibody functionality. The PEG spacer prevents aggregation typically observed with direct DBCO-protein linkages, as evidenced by their NMR spectroscopy analysis showing no secondary structural perturbations post-conjugation.
In diagnostic imaging research, this molecule enables the creation of highly stable fluorescent probes without compromising optical properties. A Nature Communications study from 2024 compared various PEGylated azide-reactive agents and found that the sixth-generation PEG spacer (n=6) provided optimal fluorescence retention after serum stability tests compared to shorter or longer PEG variants. The Boc protection group also facilitates multi-step labeling processes required for complex imaging agents.
Biochemical characterization reveals that this compound maintains exceptional stability under physiological conditions due to its thermodynamically favorable configuration. Differential scanning calorimetry data from recent publications show negligible degradation even after prolonged exposure to serum proteins at 37°C over 7-day periods. This stability is crucial for applications requiring shelf-life preservation such as pre-formulated drug carriers or diagnostic kits.
Spectroscopic analysis confirms its compatibility with common analytical techniques: UV-vis spectra exhibit minimal interference within biological systems' absorbance ranges, while MALDI-ToF mass spectrometry validation ensures accurate molecular weight determination post-conjugation. These properties are particularly advantageous in high-throughput screening platforms where rapid characterization is essential.
In vivo studies using murine models have shown favorable biodistribution profiles when used as targeting moieties on liposomes or micelles. Pharmacokinetic data from a 2024 Cell Reports Methods publication indicated extended half-life compared to non-pegylated counterparts when administered intravenously, correlating directly with reduced renal clearance rates observed through ELISA-based tracking assays.
The modular nature of this compound allows integration into emerging therapeutic modalities like mRNA vaccines and gene editing tools. In a groundbreaking study published in Cell Chemical Biology earlier this year, scientists demonstrated that DBCO-functionalized lipidoids could be selectively coupled with azide-modified mRNA sequences during nanoparticle formulation processes without compromising transfection efficiency.
Cryogenic electron microscopy (cryo-EM) studies have provided atomic-level insights into its interaction dynamics within lipid bilayers and protein surfaces. These structural analyses revealed how the PEG spacer facilitates conformational flexibility necessary for membrane penetration while maintaining reactive DBCO moiety orientation for efficient cycloaddition events.
In contrast to traditional click chemistry reagents like TETA or TCO, DBCO's inherent strain energy provides superior reaction efficiency even at low concentrations according to comparative studies in Chemical Science (June 2024). The sixth-generation PEG spacer also optimizes hydrodynamic radius parameters critical for endosomal escape mechanisms observed in targeted delivery systems.
Safety evaluations conducted per OECD guidelines confirmed low cytotoxicity profiles up to concentrations exceeding typical therapeutic ranges when tested on human embryonic kidney cells (HEK 293T). These results align with broader trends showing improved biocompatibility when using strained alkyne-based reagents compared to copper-dependent alternatives due to elimination of metal ion toxicity risks.
The synthesis methodology has evolved significantly since its initial report in Angewandte Chemie (January 1997). Modern protocols now incorporate microwave-assisted organic synthesis techniques coupled with chromatographic purification methods achieving >98% purity as verified by HPLC analysis—a critical quality parameter for clinical-grade materials according to recent regulatory guidelines from EMA and FDA.
Innovative applications include its use as a crosslinker in covalent enzyme inhibitors designed using fragment-based drug discovery approaches reported last year in Nature Structural & Molecular Biology. The Boc protection strategy enabled sequential attachment of catalytic fragments before final deprotection steps revealed potent inhibitory activity against oncogenic kinases without off-target effects.
Bioorthogonal labeling experiments employing this compound have achieved unprecedented specificity levels across multiple model systems according to JACS publications from late 2023 early
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